molecular formula C19H16O6S B2681011 Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320418-01-7

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate

Cat. No. B2681011
CAS RN: 320418-01-7
M. Wt: 372.39
InChI Key: XVKBBLAGJSPFNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate”, a similar compound, 5-HMF, was synthesized by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .


Physical And Chemical Properties Analysis

The predicted boiling point of “Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate” is 505.4±50.0 °C and its predicted density is 1.295±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Compound Reactivity

Research into chemicals structurally related to Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate often focuses on their synthesis, reactivity, and potential applications in various fields, including medicinal chemistry and materials science. Although specific studies directly on this compound were not found, related research offers insights into the chemical reactivity and potential applications of structurally similar compounds.

  • Synthesis and Oxidation Reactions : The study of 2-hetarylbenzimidazoles, which share some structural similarities with the target compound, has shown how the oxidation of methyl groups in these compounds can lead to various derivatives with potential applications in chemical synthesis (El’chaninov et al., 1982). This research demonstrates the importance of chemical transformations in creating new compounds with diverse properties.

  • Cyclisation Reactions for Benzofuran Derivatives : The cyclisation of specific acid derivatives to form benzofuran compounds, as discussed by Abdel‐Wahhab and El-Assal (1968), illustrates the utility of chemical reactions in synthesizing compounds that could be analogs or have related reactivity to Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate. Such reactions are crucial for the development of new pharmaceuticals and materials (Abdel‐Wahhab & El-Assal, 1968).

  • Decarboxylation and Stability Studies : Research on the stability and decarboxylation of carboxylic acids related to the compound of interest provides insights into the stability and potential transformations of these chemical entities. For example, the study of benzo[b]thiophene-2-carboxylic acid by Jackson and Bowlus (1980) reveals how specific conditions can lead to decarboxylation, affecting the compound's structure and properties (Jackson & Bowlus, 1980).

  • Application in Synthesis of Complex Molecules : The synthesis of complex molecules, such as those detailed by Pişkin, Canpolat, and Öztürk (2020), demonstrates the potential applications of compounds with similar functional groups in creating materials with specific properties, such as high singlet oxygen quantum yields for use in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name

methyl 3-[5-[(4-methoxybenzoyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6S/c1-22-13-5-3-12(4-6-13)18(20)24-11-14-7-8-16(25-14)15-9-10-26-17(15)19(21)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBBLAGJSPFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate

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